molecular formula C18H21N3O3S B2910064 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1210281-10-9

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2910064
CAS No.: 1210281-10-9
M. Wt: 359.44
InChI Key: JQKUWZOLAYEZIA-UHFFFAOYSA-N
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Description

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Biological Activity

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition, including:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Thiophene Moiety : Contributes to hydrophobic interactions.
  • Urea Linkage : May mimic enzyme substrates, facilitating interaction with biological targets.

The molecular formula of this compound is C18H21N3O3SC_{18}H_{21}N_{3}O_{3}S with a molecular weight of 359.44 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The urea moiety can mimic the transition state of enzyme substrates, leading to inhibition of specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : The compound may interact with various receptors, modulating their activity and potentially leading to therapeutic effects.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, which can be summarized as follows:

  • Anticancer Activity : Similar compounds have shown promise as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis.
  • Kinase Inhibition : The structural features suggest potential activity against kinases, which are crucial in many signaling pathways related to cancer and inflammation.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesNotable Activity
1-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethyl)ureaEthoxy instead of morpholinoPotential anti-inflammatory
1-(5-Tert-butyl-3-dimethylphosphorylphenyl)-3-[4-[2-amino]pyrimidin]ureaPhosphoryl group includedKinase inhibition
1-[4-(Morpholinopyridin)] -3-[5-tert-butyl]-ureaMorpholine and pyridine integrationAnticancer activity

The combination of morpholino, thiophene, and urea moieties enhances both solubility and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Antitumor Studies : Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds were evaluated against a panel of human tumor cell lines, revealing moderate to high efficacy in inhibiting growth .
  • In Vitro Assays : In vitro assays have demonstrated the ability of structurally related compounds to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • Molecular Docking Studies : Computational studies suggest that this compound has favorable binding affinities for specific kinases and receptors, supporting its potential as a lead compound for drug development.

Properties

IUPAC Name

1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-17(21-7-9-24-10-8-21)12-14-3-5-15(6-4-14)20-18(23)19-13-16-2-1-11-25-16/h1-6,11H,7-10,12-13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKUWZOLAYEZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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